[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid
CAS No.: 1159983-47-7
Cat. No.: VC2921508
Molecular Formula: C9H14F3NO2
Molecular Weight: 225.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1159983-47-7 |
|---|---|
| Molecular Formula | C9H14F3NO2 |
| Molecular Weight | 225.21 g/mol |
| IUPAC Name | 2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]acetic acid |
| Standard InChI | InChI=1S/C9H14F3NO2/c10-9(11,12)6-13-3-1-7(2-4-13)5-8(14)15/h7H,1-6H2,(H,14,15) |
| Standard InChI Key | HGCQBESVKCIVOY-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1CC(=O)O)CC(F)(F)F |
| Canonical SMILES | C1CN(CCC1CC(=O)O)CC(F)(F)F |
Introduction
[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid is a chemical compound that has garnered attention in pharmaceutical research due to its unique structural features and potential biological activities. This compound is closely related to its hydrochloride salt form, which is more commonly discussed in the literature. The hydrochloride salt, 2-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid hydrochloride, has a molecular formula of C9H15ClF3NO2 and a molecular weight of 261.67 .
Synthesis and Applications
The synthesis of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid involves the introduction of a trifluoroethyl group to a piperidine ring, followed by the attachment of an acetic acid moiety. This compound is of interest in medicinal chemistry due to its potential as a building block for more complex molecules with biological activity.
Biological Activity and Research Findings
While specific biological activity data for [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid is limited, compounds with similar structures have shown interesting pharmacological properties. For instance, fluorinated piperidine derivatives have been explored for their effects on cellular potency, selectivity, and toxicity in various biological assays . The introduction of fluorine atoms can significantly alter the basicity of the piperidine ring, impacting its biological activity .
Table 2: Effects of Fluorination on Piperidine Derivatives
| Compound | pKa | Cellular Potency (EC50) |
|---|---|---|
| Piperidine 2 | 9.7 | High μM range |
| Oxetane 7 | 7.6 | 10-fold increase |
| n-Trifluoropropyl 9 | 8.2 | 3-fold increase |
| 2,2-Difluoropropyl 10 | 7.6 | 10-fold increase |
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